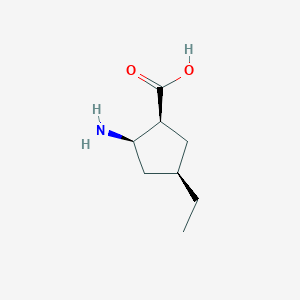
(1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative, in the presence of a chiral catalyst. This process ensures the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures can also be employed to isolate the desired enantiomer. Additionally, large-scale synthesis may utilize continuous flow reactors to optimize reaction conditions and improve yield.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Amides or esters.
Applications De Recherche Scientifique
Chemistry: (1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse stereochemical environments, making it valuable in asymmetric synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its chiral nature. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors or receptor agonists/antagonists. Its unique structure can be exploited to create molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate makes it valuable in the synthesis of enantiomerically pure compounds.
Mécanisme D'action
The mechanism of action of (1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s chiral centers allow for selective interactions with biological targets, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- (1S,2R,4R)-2-Amino-4-methylcyclopentanecarboxylic acid
- (1S,2R,4R)-2-Amino-4-isopropylcyclopentanecarboxylic acid
- (1S,2R,4R)-2-Amino-4-phenylcyclopentanecarboxylic acid
Comparison: (1S,2R,4R)-2-Amino-4-ethylcyclopentanecarboxylic acid is unique due to its ethyl substituent on the cyclopentane ring, which can influence its steric and electronic properties. This differentiates it from similar compounds with different substituents, affecting its reactivity and interactions with biological targets. The specific stereochemistry of the compound also plays a crucial role in its behavior in chemical and biological systems.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(1S,2R,4R)-2-amino-4-ethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-5-3-6(8(10)11)7(9)4-5/h5-7H,2-4,9H2,1H3,(H,10,11)/t5-,6+,7-/m1/s1 |
Clé InChI |
DIVADYPGMGAEJG-DSYKOEDSSA-N |
SMILES isomérique |
CC[C@@H]1C[C@@H]([C@@H](C1)N)C(=O)O |
SMILES canonique |
CCC1CC(C(C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B13153053.png)

![4',5-Difluoro-[1,1'-biphenyl]-2-ol](/img/structure/B13153056.png)


![Methyl 7-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13153071.png)

![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)




![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)
![diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate](/img/structure/B13153134.png)
